molecular formula C16H19N3O4S B2943776 N4-[2-(3,4-dimethoxyphenyl)ethyl]-N2-methyl-1,3-thiazole-2,4-dicarboxamide CAS No. 1251608-23-7

N4-[2-(3,4-dimethoxyphenyl)ethyl]-N2-methyl-1,3-thiazole-2,4-dicarboxamide

Cat. No.: B2943776
CAS No.: 1251608-23-7
M. Wt: 349.41
InChI Key: RZKKWJVAQJSDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-[2-(3,4-Dimethoxyphenyl)ethyl]-N2-methyl-1,3-thiazole-2,4-dicarboxamide is a synthetic thiazole-based dicarboxamide derivative. Its structure comprises a central 1,3-thiazole ring substituted with two carboxamide groups: one at position 2 (N2-methyl) and another at position 4 (N4-[2-(3,4-dimethoxyphenyl)ethyl]) (Fig. 1). The 3,4-dimethoxyphenethyl moiety is notable for its structural resemblance to bioactive molecules targeting neurological and oncological pathways, while the methyl group at N2 enhances metabolic stability .

Synthesis of this compound likely follows a multistep protocol involving coupling reactions between thiazole carboxylates and substituted amines, as seen in analogous benzo[d]thiazole-2,4-dicarboxamide syntheses . Characterization methods such as IR, NMR, and mass spectrometry (e.g., LC-MS) are critical for verifying its structure and purity .

Properties

IUPAC Name

4-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-N-methyl-1,3-thiazole-2,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-17-15(21)16-19-11(9-24-16)14(20)18-7-6-10-4-5-12(22-2)13(8-10)23-3/h4-5,8-9H,6-7H2,1-3H3,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKKWJVAQJSDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC(=CS1)C(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[2-(3,4-dimethoxyphenyl)ethyl]-N2-methyl-1,3-thiazole-2,4-dicarboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a thioamide and an α-haloketone can yield the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N4-[2-(3,4-dimethoxyphenyl)ethyl]-N2-methyl-1,3-thiazole-2,4-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N4-[2-(3,4-dimethoxyphenyl)ethyl]-N2-methyl-1,3-thiazole-2,4-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways involved can vary depending on the biological context, but often include modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiazole Dicarboxamides

The following table compares key structural and synthetic features of N4-[2-(3,4-dimethoxyphenyl)ethyl]-N2-methyl-1,3-thiazole-2,4-dicarboxamide with analogous compounds:

Compound Name N2 Substituent N4 Substituent Yield (%) Melting Point (°C) Key Biological Activity Reference ID
This compound Methyl 3,4-Dimethoxyphenethyl N/A* N/A Hypothesized kinase inhibition
N4-(4-Fluorophenyl)-N2-substituted-benzo[d]thiazole-2,4-dicarboxamide (e.g., 10h) Variable (e.g., dimethylaminoethyl) 4-Fluorophenyl 86 208–209 Kinase inhibition, anticancer
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Methyl 4-Pyridinyl 60–90 150–160 Anticancer (p < 0.05 vs. control)

Key Observations:

  • Substituent Impact on Bioactivity : The 3,4-dimethoxyphenethyl group in the target compound may enhance blood-brain barrier permeability compared to 4-fluorophenyl or pyridinyl substituents, which are more common in kinase-targeting analogs .
  • Synthetic Efficiency : Yields for benzo[d]thiazole-2,4-dicarboxamides with fluorophenyl groups (e.g., 86% for compound 10h) suggest that the target compound’s synthesis could be optimized using similar mild, multistep protocols .

Pharmacological and Mechanistic Differences

  • Kinase Inhibition: Benzo[d]thiazole-2,4-dicarboxamides with 4-fluorophenyl groups (e.g., 10h) exhibit potent kinase inhibition (IC50 < 1 µM in some cases), while pyridinyl-thiazole carboxamides show moderate anticancer activity (p < 0.01 in cell viability assays) . The 3,4-dimethoxyphenethyl substituent in the target compound may shift selectivity toward G-protein-coupled receptors or monoamine oxidases, as seen in related dimethoxyphenyl derivatives .
  • Metabolic Stability : The N2-methyl group in the target compound likely reduces susceptibility to amidase degradation compared to unsubstituted analogs, a trend observed in carboxamide drug development .

Structural Analogues in Clinical Research

  • Verapamil Derivatives: Compounds like 4-[(3,4-dimethoxyphenethyl)(methyl)amino]-2-(3,4-dimethoxyphenyl)-2-isopropylbutanenitrile hydrochloride (a verapamil-related compound) share the 3,4-dimethoxyphenethyl motif but lack the thiazole core. These are primarily calcium channel blockers, highlighting the divergent applications of dimethoxyphenyl groups depending on scaffold chemistry .

Biological Activity

N4-[2-(3,4-dimethoxyphenyl)ethyl]-N2-methyl-1,3-thiazole-2,4-dicarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound based on available research findings, including its pharmacological effects, structure-activity relationships (SAR), and related case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C15H18N2O4S
  • Molecular Weight : 318.38 g/mol

The presence of the thiazole ring and the dimethoxyphenyl group are critical for its biological activity.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. In particular, compounds with similar structures have shown promising results against various cancer cell lines. For instance:

  • Case Study : A study demonstrated that thiazole derivatives with an IC50 value of less than 2 µg/mL were effective against Jurkat and A-431 cell lines. The presence of electron-donating groups in the phenyl ring enhanced cytotoxicity .
CompoundCell LineIC50 (µg/mL)Activity
9Jurkat1.61 ± 1.92High
10A-4311.98 ± 1.22High

The mechanism through which these compounds exert their antitumor effects often involves interaction with specific proteins or pathways:

  • Bcl-2 Interaction : Molecular dynamics simulations suggest that certain thiazole derivatives interact with the Bcl-2 protein primarily through hydrophobic contacts, which may lead to apoptosis in cancer cells .

Anti-inflammatory and Antioxidant Properties

Thiazole derivatives have also been studied for their anti-inflammatory and antioxidant activities:

  • Research Findings : Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in vitro .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of thiazole-based compounds. Key observations include:

  • Substituent Effects : The presence of methoxy groups on the phenyl ring significantly enhances biological activity compared to unsubstituted analogs.
  • Ring Modifications : Modifications on the thiazole ring can alter binding affinity and selectivity towards target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.